2-Methyl-5-phenyl-1,3-thiazol-4-ol
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Overview
Description
2-Methyl-5-phenyl-1,3-thiazol-4-ol is an organic compound with the molecular formula C10H9NOS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the thiazole ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazole derivatives .
Scientific Research Applications
2-Methyl-5-phenyl-1,3-thiazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities . Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-Methyl-5-phenyl-1,3-thiazol-4-ol can be compared with other thiazole derivatives, such as 2-Methyl-4-phenylthiazole and 2-Methyl-5-(4-chlorophenyl)-1,3-thiazol-4-ol . While these compounds share a similar core structure, their unique substituents confer different chemical properties and biological activities. The presence of the phenyl group in this compound, for example, may enhance its stability and reactivity compared to other derivatives .
Properties
CAS No. |
55073-97-7 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-11-10(12)9(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
CHPWCJPTUQCLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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